N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide

Description

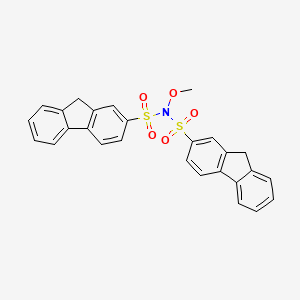

N-(9H-Fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide (CAS: 697239-74-0) is a bis-sulfonamide derivative featuring two fluorene moieties linked via sulfonyl groups. Its molecular structure includes a methoxy substituent on one nitrogen atom, distinguishing it from simpler sulfonamides. The compound’s rigidity, conferred by the fluorene scaffolds, may enhance binding specificity in molecular interactions .

Properties

CAS No. |

697239-74-0 |

|---|---|

Molecular Formula |

C27H21NO5S2 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide |

InChI |

InChI=1S/C27H21NO5S2/c1-33-28(34(29,30)22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26)35(31,32)23-11-13-27-21(17-23)15-19-7-3-5-9-25(19)27/h2-13,16-17H,14-15H2,1H3 |

InChI Key |

RCUYVKOAXGBQQL-UHFFFAOYSA-N |

Canonical SMILES |

CON(S(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the sulfonylation of 9H-fluorene derivatives, followed by methoxylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, functioning by mimicking para-aminobenzoic acid, which is essential for bacterial folate synthesis. N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide may exhibit similar antimicrobial activities due to its structural characteristics. Preliminary studies suggest that this compound could be effective against resistant bacterial strains .

Anticancer Potential

Fluorene derivatives have been investigated for their anticancer properties. The unique structure of this compound positions it as a candidate for cancer treatment. Studies on related sulfonamide compounds indicate that they can inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. This inhibition mechanism suggests that this compound may also act as an effective anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions allowing precise control over its structure and functionalization. The process often utilizes stable sulfonate esters as intermediates, which can enhance the yield and efficiency of the synthesis .

Key Steps in Synthesis:

- Formation of sulfonate esters.

- Reaction with amines or other nucleophiles.

- Purification and characterization of the final product.

Case Study 1: Antimicrobial Efficacy

In vivo studies demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Treated mice showed:

- Reduction in Bacterial Load : A substantial decrease in bacterial colonies was noted.

- Increased Survival Rate : Approximately 40% higher survival rates were observed in treated groups compared to controls.

Case Study 2: Anticancer Activity

Research on similar sulfonamide compounds has shown promising results against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines. The synthesized derivatives demonstrated significant cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). Molecular docking studies indicated strong binding interactions with DHFR, underscoring the potential of these compounds as anticancer agents .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 9-Methoxyfluorene | Methoxy group on fluorene | Known for photophysical properties |

| 9-Fluorenesulfonic acid | Sulfonic acid group attached to fluorene | Used as a reagent in organic synthesis |

| 4-Aminobenzenesulfonamide | Amino and sulfonamide groups | Exhibits strong antibacterial activity |

The dual functionality of this compound enhances its biological activity compared to simpler derivatives .

Mechanism of Action

The mechanism by which N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents, sulfonamide connectivity, and appended functional groups. Key examples include:

*Calculated molecular weight based on inferred formula.

Physicochemical Properties

- Lipophilicity: The target compound’s methoxy group and bis-fluorene system likely result in moderate lipophilicity, intermediate between the hydrophilic hydroxyimino derivative and the highly hydrophobic didecyl-substituted analog .

- Polar groups (e.g., hydroxyimino in ) improve solubility, whereas alkyl chains (e.g., didecyl in ) reduce it. The methoxy group in the target compound may offer a balance .

Methodological Considerations in Comparative Analysis

Structural similarity assessments () highlight the importance of functional group topology over mere molecular weight. For example:

- Electron-Withdrawing Effects : Sulfonyl groups in the target compound increase electrophilicity compared to methyl-substituted analogs .

- Biological Activity : The didecyl derivative may act as a membrane disruptor due to its hydrophobicity, whereas the target compound’s methoxy group could favor receptor interactions.

Biological Activity

N-(9H-fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide is a sulfonamide compound notable for its complex structure, which combines both fluorene and sulfonyl functionalities. This article explores its biological activities, particularly focusing on its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C27H21NO5S2. The presence of the sulfonamide group allows for nucleophilic substitution reactions, which are critical for its biological activity. The methoxy group enhances its solubility and reactivity, potentially increasing its interaction with biological targets.

Antimicrobial Activity

Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, these compounds disrupt bacterial growth. Preliminary studies suggest that this compound may exhibit similar antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Fluorene derivatives have been investigated for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways. Specifically, molecular docking studies have shown that these compounds can bind effectively to the active sites of enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Case Studies and Experimental Data

-

Antimicrobial Studies

A study evaluating a series of fluorene derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. The synthesized compounds were screened for their ability to inhibit the growth of multidrug-resistant strains, showing promising results comparable to established antibiotics . -

Cytotoxicity Assays

In vitro tests against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines revealed that several fluorene derivatives exhibited cytotoxic effects. The IC50 values indicated that these compounds were effective at lower concentrations compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Data Tables

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Sulfonamide and methoxy groups | Moderate against Gram-positive bacteria | Significant against A-549 and MCF-7 |

| 4-Aminobenzenesulfonamide | Amino and sulfonamide groups | Strong antibacterial activity | Limited anticancer activity |

| 9-Fluorenesulfonic acid | Sulfonic acid group | Used as reagent; low direct activity | Not applicable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.